molecular formula C8H11NO B106437 2-Amino-3,6-dimethylphenol CAS No. 17672-23-0

2-Amino-3,6-dimethylphenol

Cat. No. B106437
CAS RN: 17672-23-0
M. Wt: 137.18 g/mol
InChI Key: CAMQCQPKZNSFND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-3,6-dimethylphenol, also known as ADMP, is a chemical compound that belongs to the class of aromatic amines. It is commonly used in the field of organic chemistry and biochemistry due to its unique properties and applications. The compound is synthesized through a specific method and has been the subject of various scientific research studies.

Mechanism Of Action

The mechanism of action of 2-Amino-3,6-dimethylphenol is still not fully understood. However, it is believed that the compound exerts its biological effects through various pathways, including the inhibition of oxidative stress, the modulation of inflammatory pathways, and the regulation of cellular signaling pathways. These mechanisms of action make the compound a promising candidate for the development of new therapeutic agents.

Biochemical And Physiological Effects

2-Amino-3,6-dimethylphenol has been found to have various biochemical and physiological effects. The compound has been shown to have antioxidant properties, which can help to protect cells from oxidative damage. It has also been found to have anti-inflammatory properties, which can help to reduce inflammation and prevent the development of chronic diseases. Additionally, the compound has been shown to have antimicrobial properties, which can help to prevent the growth of harmful bacteria and viruses.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-Amino-3,6-dimethylphenol in lab experiments is its unique properties and applications. The compound has been found to have various biological activities, making it a valuable tool in the field of biochemistry and pharmacology. Additionally, the synthesis method for the compound is relatively simple and efficient, making it easy to obtain for research purposes.
However, there are also some limitations to using 2-Amino-3,6-dimethylphenol in lab experiments. One of the main limitations is its potential toxicity. The compound has been found to be toxic in high doses, which can limit its use in certain experiments. Additionally, the compound may have variable effects depending on the specific cell type or organism being studied, which can make it difficult to interpret results.

Future Directions

There are numerous future directions for the study of 2-Amino-3,6-dimethylphenol. One potential direction is the development of new therapeutic agents based on the compound's unique properties and mechanisms of action. Additionally, further research is needed to fully understand the compound's biological effects and potential toxicity. This research could lead to the development of new methods for the synthesis and purification of the compound, as well as new applications for its use in various fields of science.
Conclusion:
In conclusion, 2-Amino-3,6-dimethylphenol is a valuable compound in the field of organic chemistry and biochemistry. Its unique properties and applications have made it a valuable tool in scientific research, particularly in the study of various diseases. The compound's synthesis method is relatively simple and efficient, making it easy to obtain for research purposes. However, there are also some limitations to using the compound in lab experiments, including its potential toxicity and variable effects. Overall, further research is needed to fully understand the compound's biological effects and potential applications.

Synthesis Methods

The synthesis of 2-Amino-3,6-dimethylphenol is typically carried out through a chemical reaction between 2,6-dimethylphenol and nitrous acid. The reaction results in the formation of a diazonium salt, which is then treated with sodium sulfite to produce the final product, 2-Amino-3,6-dimethylphenol. This method has been used in numerous studies and has been found to be a reliable and efficient way to synthesize the compound.

Scientific Research Applications

2-Amino-3,6-dimethylphenol has been widely used in scientific research due to its unique properties and applications. The compound has been found to have various biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. These properties make it a valuable tool in the field of biochemistry and pharmacology. The compound has been used in various studies to investigate its potential therapeutic applications in the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases.

properties

CAS RN

17672-23-0

Product Name

2-Amino-3,6-dimethylphenol

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

IUPAC Name

2-amino-3,6-dimethylphenol

InChI

InChI=1S/C8H11NO/c1-5-3-4-6(2)8(10)7(5)9/h3-4,10H,9H2,1-2H3

InChI Key

CAMQCQPKZNSFND-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C=C1)C)O)N

Canonical SMILES

CC1=C(C(=C(C=C1)C)O)N

synonyms

2-Amino-3,6-dimethylphenol

Origin of Product

United States

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